Rosamultic acid
Description
Contextualization within Natural Products Chemistry and Triterpenoid (B12794562) Research
Rosamultic acid is a naturally occurring pentacyclic triterpenoid that has garnered attention within the field of natural products chemistry. mdpi.com Triterpenoids are a large and structurally diverse class of organic compounds derived from a 30-carbon precursor, 2,3-oxidosqualene (B107256). mdpi.com These compounds are of significant interest due to their complex chemical architectures and wide range of biological activities. This compound, with its molecular formula C₃₀H₄₆O₅, belongs to this extensive family of phytochemicals. nih.govguidechem.com
Research into triterpenoids like this compound focuses on their isolation from natural sources, elucidation of their complex stereochemistry, and investigation of their biosynthetic pathways. mdpi.comresearchgate.net Compounds in this class are categorized into groups such as ursane (B1242777), oleanane (B1240867), and lupane (B1675458) types, based on their carbon skeleton. mdpi.com this compound is classified as a class of triterpenes and its discovery has contributed to the understanding of the vast chemical diversity within plant-derived metabolites. guidechem.com The study of such compounds is fundamental to natural products chemistry, providing new scaffolds for potential therapeutic development and revealing novel biochemical pathways in organisms. mdpi.com
Significance in Phytochemistry and Biomedical Sciences Research
In phytochemistry, the study of chemicals derived from plants, this compound is significant as a constituent of various medicinal plants. It has been identified and isolated from several species, predominantly within the Rosaceae family, including the roots of Rosa multiflora, Rosa rugosa, and Sanguisorba officinalis. mdpi.comnih.govresearchgate.netchemfaces.com Its presence in these plants is relevant to understanding their traditional medicinal uses. Phytochemical investigations aim to identify and quantify such bioactive compounds in plant extracts, linking the plant's chemical profile to its biological effects. academie-sciences.frresearchgate.net
The importance of this compound extends into the biomedical sciences due to its diverse and promising biological activities. nih.govnih.gov Researchers have explored its potential as an anticancer agent, demonstrating its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in human cancer cell lines. mdpi.comchemfaces.comdntb.gov.ua Furthermore, studies have indicated other potential therapeutic applications, including α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels, and neuroprotective effects through the inhibition of lipopolysaccharide-induced nitric oxide. guidechem.comchemfaces.comthieme-connect.comthieme-connect.com These findings underscore the compound's potential as a lead structure for the development of new pharmaceutical agents for a variety of diseases. mdpi.com
Chemical and Physical Properties
This compound is a complex organic molecule with specific chemical and physical characteristics that define its behavior and interactions. Its identity is confirmed by its CAS Registry Number, 214285-76-4. nih.govbiosynth.com
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₅ | nih.govguidechem.com |
| Molecular Weight | 486.70 g/mol | nih.govbiosynth.com |
| IUPAC Name | (3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | nih.gov |
| Appearance | Powder | biocrick.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | guidechem.comchemfaces.com |
| Topological Polar Surface Area | 98 Ų | nih.gov |
| Hydrogen Bond Donor Count | 4 | guidechem.com |
| Hydrogen Bond Acceptor Count | 5 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
| Complexity | 1000 | nih.govguidechem.com |
| Defined Atom Stereocenter Count | 10 | guidechem.com |
Natural Occurrence
This compound has been isolated from various plant species, primarily belonging to the Rosaceae family. Its presence in the roots, leaves, and other tissues of these plants is a subject of phytochemical investigation.
| Plant Species | Family | Plant Part | Source(s) |
| Rosa multiflora | Rosaceae | Roots | nih.govresearchgate.net |
| Sanguisorba officinalis | Rosaceae | Roots | chemfaces.comthieme-connect.com |
| Rosa rugosa | Rosaceae | Not specified | mdpi.com |
| Rosa odorata var. gigantea | Rosaceae | Not specified | nih.gov |
| Cecropia longipes | Urticaceae | Leaves | pensoft.net |
Biosynthesis
Triterpenes, including this compound, are synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the 30-carbon intermediate, 2,3-oxidosqualene. mdpi.com This precursor is cyclized by enzymes known as oxidosqualene cyclases (OSCs) to form various triterpene skeletons. mdpi.com In the case of ursane-type triterpenoids, 2,3-oxidosqualene is converted to α-amyrin. mdpi.com
Following the initial cyclization, the basic triterpene skeleton undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for reactions such as hydroxylation, oxidation, and epoxidation, which introduce functional groups to the molecule, leading to the vast structural diversity seen in triterpenoids. mdpi.com The specific enzymes and precise sequence of reactions leading from an α-amyrin precursor to the final structure of this compound are subjects of ongoing research in plant biochemistry. mdpi.com
Reported Biological Activities
This compound has been the subject of various in vitro studies to determine its pharmacological potential. Research has highlighted its effects on cancer cells and its inhibitory action on certain enzymes.
| Activity | Cell Line / Target | Key Findings | Source(s) |
| Antiproliferative / Apoptotic | Human Gastric Cancer (SGC-7901) | Inhibited cancer cell proliferation by inducing apoptosis, mediated through cell cycle arrest at the sub-G1 phase, DNA fragmentation, and activation of caspases. | chemfaces.com |
| Anticancer | Human Carcinoma | Blocks NF-κB activation, induces apoptosis, and inhibits proliferation. | mdpi.com |
| α-Glucosidase Inhibition | N/A (Enzyme Assay) | Demonstrates inhibitory activity against the α-glucosidase enzyme. | guidechem.comchemfaces.com |
| Nitric Oxide Inhibition | N9 Microglia Cells | Tested for inhibitory activity on lipopolysaccharide-induced nitric oxide production. | thieme-connect.comthieme-connect.com |
| Genotoxicity | Saccharomyces cerevisiae | Exhibited genotoxic activity at all tested concentrations in the yeast model system. | pensoft.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)/t18-,21+,22+,23-,25-,26-,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIKHGGEUXUOH-JNRFZGABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=C[C@]5(C)CO)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of Rosamultic Acid
Botanical Sources and Species Identification
The Rosaceae family, known for its diverse range of fruit-bearing plants and ornamentals, is a significant source of Rosamultic acid.
Rosaceae Family
Potentilla freyniana (Freyn's Cinquefoil): this compound has been detected in the roots of Potentilla freyniana.nih.govInvestigations into the chemical constituents of this plant have led to the isolation of several triterpenoids, including this compound, from its root extracts.nih.govresearchgate.net
The Urticaceae family, or the nettle family, also includes species that produce this compound.
Urticaceae Family
Cecropia longipes: Research has led to the first-time isolation of this compound from the leaves of Cecropia longipes.scilit.netgrafiati.comThis discovery also marks the first identification of this compound within the entire Cecropia genus.scilit.netgrafiati.comuni-sofia.bguni-sofia.bgpensoft.net
Data on Botanical Sources of this compound
| Family | Genus | Species | Plant Part |
| Rosaceae | Rosa | rugosa | Roots, Fruits mdpi.com |
| Rosaceae | Sanguisorba | officinalis L. | Roots chemfaces.comthieme-connect.com |
| Rosaceae | Potentilla | freyniana | Roots nih.gov |
| Urticaceae | Cecropia | longipes | Leaves scilit.netgrafiati.com |
Occurrence in Other Genera and Plant Parts
Initially identified in the genus Rosa, this compound has since been isolated from a diverse range of plant species across different families, indicating a broader distribution than its name might suggest. Research has documented its presence in various plant tissues, including roots, stems, leaves, and fruits.
In the Rosaceae family, beyond Rosa species like Rosa multiflora (roots) researchgate.netmdpi.com, Rosa rugosa (roots and fruits) researchgate.netmdpi.comnih.gov, and Rosa odorata var. gigantea (stems) nih.govresearchgate.net, the compound is also found in the genus Potentilla. Specifically, it has been isolated from the roots of Potentilla fulgens mdpi.commdpi.comnih.gov. Its occurrence extends to the Combretaceae family, where it has been identified in the stem bark of Terminalia superba mdpi.com. Furthermore, it has been found in the leaves of Cecropia longipes, a species from the Urticaceae family mdpi.com. A study on the fruit of Docynia delavayi, another member of the Rosaceae family, also confirmed the presence of this compound peerj.com.
This distribution across unrelated plant families, such as Rosaceae, Combretaceae, and Urticaceae, highlights the compound's complex evolutionary and biosynthetic pathways. The specific tissues where this compound accumulates can vary significantly, as detailed in the table below.
Table 1: Documented Occurrence of this compound in Various Plant Genera and Parts
| Genus | Species | Family | Plant Part(s) | Reference(s) |
|---|---|---|---|---|
| Rosa | multiflora | Rosaceae | Roots | researchgate.netmdpi.com |
| Rosa | rugosa | Rosaceae | Roots, Fruits | researchgate.netmdpi.comnih.gov |
| Rosa | odorata var. gigantea | Rosaceae | Stems | nih.govresearchgate.net |
| Potentilla | fulgens | Rosaceae | Roots | mdpi.commdpi.comnih.gov |
| Docynia | delavayi | Rosaceae | Fruit | peerj.com |
| Terminalia | superba | Combretaceae | Stem Bark | mdpi.com |
| Cecropia | longipes | Urticaceae | Leaves | mdpi.com |
Chemotaxonomic Implications of this compound Distribution
Chemotaxonomy utilizes the distribution of chemical compounds among organisms to understand their evolutionary relationships. Triterpenoids, including this compound, can serve as valuable chemotaxonomic markers.
A significant study on the triterpenoids in Rosa odorata var. gigantea highlighted the chemotaxonomic importance of these compounds researchgate.net. The research noted that this compound was one of several triterpenoids previously unreported in the Rosa genus researchgate.net. The shared presence of certain triterpenoids across the genera Rosa, Rubus, and Sanguisorba suggests a potential common ancestor within the Rosaceae family ijpbs.com.
Furthermore, the analysis revealed that a group of compounds, including this compound, had only been reported within the Rosaceae family, suggesting they could serve as significant chemotaxonomic markers for this family ijpbs.com. The use of triterpenoids as specific markers is a recognized practice in plant science, for instance, in distinguishing species within the Euphorbia genus nih.gov. Therefore, the specific distribution pattern of this compound contributes to the chemical fingerprint used to classify and differentiate plant species and families, particularly within Rosaceae.
Spatial and Temporal Accumulation Patterns within Plant Tissues
The accumulation of secondary metabolites like this compound is not uniform throughout the plant (spatial distribution) nor is it constant over time (temporal accumulation).
Spatial Accumulation: As indicated in the table above, this compound exhibits tissue-specific accumulation. It is predominantly found in the roots of Rosa multiflora and Potentilla fulgens researchgate.netmdpi.commdpi.com, while in Rosa odorata var. gigantea it is present in the stems researchgate.net. In Terminalia superba it is located in the stem bark, and in Cecropia longipes it is found in the leaves mdpi.commdpi.com. Research on Rosa rugosa has identified it in both the roots and the fruits, where triterpenoid (B12794562) acids are the most prevalent fraction of triterpenoids and steroids in the hypanthium (the fleshy part of the rose hip) researchgate.netmdpi.comnih.gov.
Temporal Accumulation: Direct studies on the temporal accumulation of this compound are limited. However, research on the broader class of triterpenoids in related species provides strong indications of its likely behavior. The concentration of secondary metabolites in plants can vary significantly in response to developmental stage and environmental factors researchgate.netscielo.br.
A study on the developing accessory fruit of Rosa rugosa found that the total content of triterpenoids and steroids more than doubled from the young hip stage to full maturity nih.govmdpi.com. Triterpenoid acids, the class to which this compound belongs, were the most abundant fraction throughout this development mdpi.com. Similarly, a metabolomic analysis of Docynia delavayi fruit revealed that the concentration of this compound increased more than twofold as the fruit ripened peerj.com. Fermentation of Rosa roxburghii fruit has also been shown to increase the total triterpenoid content frontiersin.org.
Environmental conditions also play a crucial role. In Potentilla fruticosa, a plant in the same family as Rosa, environmental factors such as altitude and annual sunshine duration were found to be significantly and positively correlated with the content of flavonoids and total phenolics, indicating that similar factors could influence this compound levels nih.gov. Biotic stress, such as infestation by spider mites, has been shown to up-regulate the sesquiterpenoid and triterpenoid biosynthesis pathways in roses. This suggests that the production and accumulation of this compound are dynamic processes, influenced by the plant's life cycle and its interaction with the environment.
Biosynthetic Pathways and Structural Elucidation of Rosamultic Acid
Classification as a Pentacyclic Triterpenoid (B12794562)
Triterpenoids are a vast group of natural compounds characterized by a C30 skeleton derived from six isoprene (B109036) units. They are structurally classified based on the number of rings in their core structure, ranging from acyclic to hexacyclic forms. Among these, pentacyclic triterpenoids represent a major and structurally diverse subclass, commonly featuring skeletons such as ursane (B1242777), oleanane (B1240867), and lupane (B1675458) explorationpub.comnih.govscripps.edumdpi.com. Rosamultic acid has been identified in various plant species, notably within the Rosa genus, such as Rosa rugosa, where it is found alongside other well-known triterpenoids explorationpub.commdpi.commdpi.com. Its classification as a pentacyclic triterpenoid is based on its characteristic five-ring carbon structure, a common feature of many bioactive plant metabolites explorationpub.comnih.govscripps.edumdpi.com.
Core Biosynthetic Precursors and Initial Cyclization Events
The intricate biosynthesis of triterpenoids commences with fundamental metabolic pathways that lead to the formation of key acyclic precursors.
Derivation from 2,3-Oxidosqualene (B107256)
The universal precursor for the biosynthesis of all triterpenoids, including sterols and pentacyclic triterpenes, is the acyclic C30 molecule 2,3-oxidosqualene mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netcalibrechem.comwikipedia.orgechelon-inc.com. This molecule is synthesized through the oxidative cyclization of squalene (B77637) by the enzyme squalene monooxygenase wikipedia.org. 2,3-Oxidosqualene serves as the direct substrate for the subsequent enzymatic cyclization reactions that establish the foundational carbon skeletons of triterpenoids frontiersin.orgresearchgate.netcalibrechem.comechelon-inc.com.
Involvement of Oxidosqualene Cyclases (OSCs)
The critical step in generating the diverse array of triterpenoid skeletons from the linear 2,3-oxidosqualene is catalyzed by a family of enzymes known as Oxidosqualene Cyclases (OSCs) mdpi.comnih.govfrontiersin.orgresearchgate.neturegina.ca. These enzymes orchestrate the complex intramolecular cyclization reactions, transforming 2,3-oxidosqualene into various cyclic frameworks, including the precursors to pentacyclic triterpenoids such as α-amyrin, β-amyrin, and lupeol (B1675499) mdpi.comnih.gov. While the specific OSCs responsible for the direct synthesis of this compound's core structure have not been exhaustively detailed, OSCs are fundamentally involved in establishing the pentacyclic architecture characteristic of this compound mdpi.comnih.gov.
Post-Cyclization Enzymatic Modifications and Structural Diversification
Following the initial cyclization, the triterpenoid skeletons undergo further enzymatic modifications that lead to structural diversification and the generation of specific compounds like this compound.
Role of Cytochrome P450 Monooxygenases (CYP450s) in Hydroxylation and Oxidation
Cytochrome P450 monooxygenases (CYP450s) are a superfamily of heme-containing enzymes critical for catalyzing oxidative reactions in biological systems nih.govwikipedia.orgmdpi.com. These enzymes are instrumental in introducing functional groups such as hydroxyl (-OH) or carbonyl (=O) groups onto the triterpenoid scaffold through hydroxylation and oxidation reactions nih.govnih.govwikipedia.orgmdpi.com. For instance, in the biosynthesis of related compounds like rosamultin, CYP450 enzymes are known to catalyze a series of oxidative steps after the initial cyclization to α-amyrin, thereby contributing significantly to the structural complexity of the final product nih.gov. This enzymatic action is crucial for generating the specific oxygenation patterns observed in many bioactive triterpenoids.
Potential Glycosylation by Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs)
Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common modification that influences the physicochemical properties and biological activities of natural products, including triterpenoids researchgate.netfrontiersin.orgnih.gov. Uridine Diphosphate Glycosyltransferases (UGTs) are the primary enzymes responsible for catalyzing these reactions, utilizing activated sugar donors, typically UDP-sugars, to conjugate sugars (such as glucose) to the triterpenoid aglycone nih.govresearchgate.netfrontiersin.orgnih.govgoogle.com. This process can enhance water solubility and bioavailability. In the context of Rosa rugosa triterpenoid biosynthesis, UGTs are understood to perform the final glycosylation step in pathways such as that of rosamultin, following the modifications by CYP450 enzymes nih.gov.
Key Enzymes and Precursors in Triterpenoid Biosynthesis
| Stage | Key Enzymes/Precursors | Role in Triterpenoid Biosynthesis (including this compound) |
| Precursor Formation | Squalene | Oxidized by squalene monooxygenase to form 2,3-oxidosqualene. |
| 2,3-Oxidosqualene | The C30 acyclic precursor that undergoes enzymatic cyclization to form the foundational triterpenoid skeletons mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netcalibrechem.comwikipedia.orgechelon-inc.com. | |
| Initial Cyclization | Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons, including pentacyclic frameworks like α-amyrin mdpi.comnih.govfrontiersin.orgresearchgate.net. |
| Post-Cyclization Modification | Cytochrome P450 Monooxygenases (CYP450s) | Introduce hydroxyl and other oxidative groups, leading to structural diversification of the triterpenoid skeleton nih.govnih.govwikipedia.orgmdpi.com. |
| Uridine Diphosphate Glycosyltransferases (UGTs) | Catalyze the addition of sugar moieties (glycosylation), which can affect solubility and biological activity nih.govresearchgate.netfrontiersin.orgnih.gov. |
Distinctive Structural Features of this compound
The structural elucidation of this compound has pinpointed key features that differentiate it from canonical triterpenoids. These include a contracted A-ring and a modified E-ring, both of which are significant deviations from the standard ursane skeleton.
A-Ring Contracted Triterpene Skeleton
This compound possesses an unprecedented tetracyclic skeleton with a 5/6/6/6 ring system researchgate.netmdpi.comresearchgate.net. This arrangement arises from a contracted A-ring, a modification that is relatively rare among triterpenoids. The formation of such a contracted ring system is hypothesized to involve oxidative processes at the C-2 or C-3 positions of the A-ring, leading to the cleavage of the C(2)-C(3) bond and subsequent recyclization to form a five-membered ring mdpi.comresearchgate.net. This structural alteration is a defining characteristic of this compound and related compounds, such as amethystoidesic acid mdpi.com.
Identification of 18,19-seco-E-ring Modification from Ursolic Acid
Further analysis has revealed that this compound is derived from the ursolic acid framework, incorporating a significant modification in its E-ring. Specifically, it features an 18,19-seco-E-ring researchgate.netmdpi.com. This "seco" designation indicates a cleavage within the E-ring, specifically between carbons 18 and 19, resulting in a distinct structural arrangement compared to the intact E-ring found in ursolic acid researchgate.netmdpi.comresearchgate.net. This seco-modification, coupled with the contracted A-ring, underscores the unique biosynthetic trajectory leading to this compound.
Comparative Biosynthesis with Related Triterpenoids (e.g., ursane-, oleanane-, lupane-types)
The biosynthesis of pentacyclic triterpenoids, including the ursane, oleanane, and lupane types, follows a general pathway that begins with the acyclic precursor squalene nih.govnih.govmdpi.com. Squalene is first epoxidized to 2,3-oxidosqualene, which then serves as the substrate for oxidosqualene cyclases (OSCs) nih.govnih.govuniud.it. These enzymes catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons, such as α-amyrin (precursor to ursanes), β-amyrin (precursor to oleananes), and lupeol (precursor to lupanes) nih.govnih.govuniud.it.
The ursane and oleanane skeletons are primarily distinguished by the position of a methyl group on the E-ring (C-20 in oleananes versus C-19 in ursanes) nih.gov. Following the initial cyclization, these primary skeletons undergo further modifications, including oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosylations mediated by uridine diphosphate-dependent glycosyltransferases (UGTs), to yield the diverse array of natural triterpenoids observed nih.govfrontiersin.org.
This compound's structural characteristics suggest that its biosynthesis likely diverges from the standard ursane pathway. The presence of the 18,19-seco-E-ring and the contracted A-ring indicates that specific enzymatic steps, potentially involving oxidative cleavage and subsequent rearrangements, are involved in its formation, possibly starting from an ursane precursor like α-amyrin or a derivative thereof researchgate.netmdpi.comresearchgate.net. While ursane, oleanane, and lupane types share common early biosynthetic steps, the unique structural features of this compound highlight the plasticity of these pathways and the specialized enzymes that can lead to novel molecular architectures.
Advanced Analytical Methodologies for Characterization and Quantification of Rosamultic Acid
Spectroscopic Techniques for Structural Determination
Spectroscopic methods are fundamental in organic chemistry for determining the structural features of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed information about the atomic arrangement and connectivity within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed structural information. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are vital for the complete elucidation of complex natural products.
One-dimensional NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), provides initial insights into the types of protons and carbons present in a molecule, their chemical environments, and their relative numbers. Studies have utilized ¹H and ¹³C NMR to identify Rosamultic acid, confirming its pentacyclic triterpenoid (B12794562) structure pensoft.netcolab.wsresearchgate.net.
The ¹³C NMR spectrum of this compound has been reported to show 30 distinct signals, indicative of its complex carbon framework. Specific chemical shifts observed for certain functional groups provide key structural information:
Table 1: ¹³C NMR Chemical Shifts for this compound (Partial)
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Methyl | 17.89 | pensoft.net |
| Methyl | 17.19 | pensoft.net |
| Methyl | 17.42 | pensoft.net |
| Methyl | 24.88 | pensoft.net |
| Methyl | 27.29 | pensoft.net |
| Methyl | 16.96 | pensoft.net |
| Secondary Hydroxyl | 66.42 | pensoft.net |
| Secondary Hydroxyl | 79.09 | pensoft.net |
| Tertiary Hydroxyl | 73.09 | pensoft.net |
| Olefinic Carbon | 128.2 | pensoft.net |
| Olefinic Carbon | 140.0 | pensoft.net |
While detailed ¹H NMR assignments for this compound are not extensively detailed in the provided literature snippets, the technique is routinely employed in conjunction with ¹³C NMR for structural confirmation.
Two-dimensional NMR techniques provide crucial information about the connectivity between atoms, which is essential for establishing the complete structure of complex molecules like this compound.
COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling relationships, helping to map out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly to the carbons to which they are attached (one-bond correlation), aiding in the assignment of ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds, providing critical information for connecting different molecular fragments and identifying quaternary carbons.
These 2D NMR experiments, including COSY, HSQC, and HMBC, have been instrumental in the identification and structural elucidation of this compound, confirming its complex pentacyclic triterpenoid framework pensoft.netcolab.wsresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS) Applications in Identification and Analysis
Mass spectrometry is a powerful analytical tool used for determining the molecular weight and elemental composition of compounds, as well as for their identification and quantification.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly valuable for natural product analysis due to its ability to provide highly accurate mass measurements, enabling the determination of elemental formulas. In studies involving this compound, HRESI-MS has been employed to confirm its identity and molecular formula.
Analysis via LC-HRESI-MS detected this compound as a deprotonated molecule ([M-H]⁻) with a mass-to-charge ratio (m/z) of 485.3273. This measurement corresponds to a molecular formula of C₃₀H₄₅O₅, a finding consistent with its classification as a pentacyclic triterpenoid pensoft.net.
Table 2: HRESI-MS Data for this compound
| Ion Type | m/z | Molecular Formula | Mass Accuracy (ppm) | Reference |
| [M-H]⁻ (deprotonated) | 485.3273 | C₃₀H₄₅O₅ | Not specified | pensoft.net |
(Note: Other sources may list the molecular formula as C₃₀H₄₆O₅ chemfaces.com, but the mass spectrometry data from pensoft.net provides a more precise determination of the elemental composition.)
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
The integration of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly LC-MS and its high-resolution variants like LC-HRESI-MS, offers a synergistic approach for the analysis of complex mixtures. LC separates individual components based on their polarity and interaction with the stationary phase, while MS provides rapid identification and quantification of these separated compounds.
This hyphenated technique has been crucial in isolating and identifying this compound from plant extracts pensoft.netcolab.wsresearchgate.net. LC-MS is also a preferred method for the quantitative determination of natural products, allowing for precise measurements of compound concentrations in various samples. Its sensitivity and specificity make it an indispensable tool in metabolomics and phytochemistry research.
Compound List:
this compound
Reversed-Phase HPLC Applications
Validation Parameters for Analytical Methods
Determination of Limit of Quantitation (LOQ) and Linearity
The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range certified-laboratories.comijarsct.co.inwaters.comms-editions.cl. Establishing linearity involves demonstrating that the method's response increases proportionally with increasing analyte concentrations. This is typically achieved by analyzing a minimum of five different concentrations of the analyte and evaluating the resulting calibration curve certified-laboratories.comwaters.com. A strong linear relationship is indicated by a high correlation coefficient (R²), often exceeding 0.99 ms-editions.clresearchgate.net.
The Limit of Quantitation (LOQ) is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated operational conditions of the method certified-laboratories.comijarsct.co.inwaters.comeflm.eunih.govoiv.intresearchgate.net. It signifies the lowest point at which the analyte can be reliably measured, rather than just detected certified-laboratories.comwaters.comeflm.eu. The LOQ is crucial for quantitative assays, particularly when dealing with low levels of analytes or impurities ijarsct.co.inscielo.br. Methods for determining LOQ often involve analyzing samples at known low concentrations or using calibration curve parameters, such as the signal-to-noise ratio or standard deviation of the response ijarsct.co.inresearchgate.neteflm.euoiv.intresearchgate.net. For instance, a common approach involves calculating the LOQ as 10 times the standard deviation of the blank signal divided by the slope of the regression line (LOQ = 10σ/S) researchgate.net.
Assessment of Precision and Accuracy
Precision quantifies the closeness of agreement between independent measurements obtained under stipulated conditions ijarsct.co.innih.govrsc.org. It assesses the random error of the method and is typically evaluated through repeatability (within-run precision) and intermediate precision (within-laboratory precision over time, different analysts, or equipment) europa.euijarsct.co.innih.gov. Acceptance criteria for precision are often expressed as a relative standard deviation (RSD), with values typically not exceeding 5-10% for low-level contaminants or 2% for key analytes ijarsct.co.in. For bioanalytical methods, the RSD for precision should not exceed 15% at each concentration level, except for the Lower Limit of Quantitation (LLOQ), where it can be up to 20% biopharminternational.com.
Accuracy , on the other hand, refers to the degree of closeness of the measured value to the true or accepted value certified-laboratories.comijarsct.co.inrsc.orgbiopharminternational.com. It is assessed through recovery studies, where samples are spiked with known amounts of the analyte europa.eubiopharminternational.com. Accuracy is reported as percent recovery, and acceptable values are typically within a range of 97.0% to 103.0% for drug products or 98.0% to 102.0% for drug substances ijarsct.co.inbiopharminternational.com. For the LLOQ, the mean value should not deviate by more than 20% from the actual value biopharminternational.com. A minimum of nine determinations across at least three concentration levels (e.g., three replicates at each of three concentrations) is recommended for a robust assessment of accuracy europa.eu.
Molecular Mechanisms of Biological Activities of Rosamultic Acid
Antineoplastic and Antiproliferative Activity
Regulation of Cell Cycle Progression
Induction of Sub-G1 Phase Arrest
Rosamultic acid has been shown to induce cell cycle arrest in cancer cells, a critical step in preventing uncontrolled proliferation. Studies indicate that this compound treatment leads to an accumulation of cells in the sub-G1 phase of the cell cycle nih.govresearchgate.netscispace.comresearchgate.net. This accumulation in the sub-G1 phase is a hallmark of apoptosis, suggesting that this compound promotes cell death by disrupting normal cell cycle progression researchgate.net.
| Effect on Cell Cycle | Observed Phase Arrest | Reference |
| Cell Cycle Arrest | Sub-G1 Phase | nih.govresearchgate.netscispace.comresearchgate.net |
Downregulation of Cyclin-Dependent Kinases (CDK4, CDK6) and Cyclin D1 Expression
A key mechanism by which this compound mediates cell cycle arrest is through the modulation of cell cycle regulatory proteins. Specifically, this compound has been observed to downregulate the expression levels of Cyclin-Dependent Kinases (CDKs) CDK4 and CDK6, as well as Cyclin D1 nih.govresearchgate.netscispace.com. These proteins are crucial components of the cell cycle machinery, particularly in the G1-S phase transition. The downregulation of these key regulators disrupts the formation of active cyclin-CDK complexes, thereby preventing the phosphorylation of retinoblastoma protein (RB) and consequently inhibiting the release of E2F transcription factors. This cascade effectively halts cell cycle progression, contributing to the observed sub-G1 phase arrest nih.gov.
| Target Protein | Observed Effect | Reference |
| CDK4 | Downregulation | nih.govresearchgate.netscispace.com |
| CDK6 | Downregulation | nih.govresearchgate.netscispace.com |
| Cyclin D1 | Downregulation | nih.govresearchgate.netscispace.com |
Inhibition of Cellular Migration and Invasion
Beyond its effects on cell cycle, this compound also exhibits inhibitory effects on cellular migration and invasion, processes critical for cancer metastasis nih.govresearchgate.netsemanticscholar.org. This inhibitory activity is partly attributed to the reduction in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 waocp.orgnih.gov. MMPs are enzymes that degrade the extracellular matrix, facilitating cell movement and tissue invasion. By downregulating MMP-2 and MMP-9, this compound impedes the ability of cancer cells to migrate and invade surrounding tissues.
| Target Protein | Observed Effect | Concentration (µM) | Reduction (%) | Reference |
| MMP-2 | Downregulation | 100 | 20.0 | waocp.org |
| MMP-2 | Downregulation | 200 | 40.7 | waocp.org |
| MMP-2 | Downregulation | 400 | 62.7 | waocp.org |
| MMP-9 | Downregulation | 100 | 19.9 | waocp.org |
| MMP-9 | Downregulation | 200 | 43.7 | waocp.org |
| MMP-9 | Downregulation | 400 | 70.0 | waocp.org |
Reduction of Clonogenic Activity
The ability of cancer cells to form colonies, known as clonogenic activity, is a measure of their proliferative potential and long-term survival. This compound has been demonstrated to reduce the clonogenic activity of cancer cells nih.gov. This effect indicates that this compound can inhibit the sustained proliferation and survival of cancer cell populations, thereby limiting tumor growth and recurrence.
| Effect on Clonogenic Activity | Observed Impact | Reference |
| Clonogenic Activity | Reduction | nih.gov |
Activity in Specific Cancer Cell Lines (e.g., SGC-7901 human gastric cancer cells)
This compound has shown significant antiproliferative and apoptotic activity in human gastric cancer cell line SGC-7901 nih.govmdpi.com. The compound induces dose-dependent and time-dependent cytotoxic effects in these cells nih.gov. The observed mechanisms include apoptosis induction, cell cycle arrest at the sub-G1 phase, downregulation of cell cycle regulatory proteins (CDK4, CDK6, Cyclin D1), inhibition of cell migration, DNA damage, and activation of caspases nih.gov. These findings highlight this compound's potential as an agent against gastric cancer.
| Cancer Cell Line | Observed Effects | Reference |
| SGC-7901 (Gastric) | Cytotoxicity, Apoptosis, Sub-G1 Cell Cycle Arrest, Downregulation of CDK4/CDK6/Cyclin D1, Inhibition of Cell Migration, DNA Damage, Caspase Activation | nih.govmdpi.com |
Enzymatic Inhibition
This compound is recognized for its capacity to inhibit specific enzymes, which contributes to its diverse pharmacological effects.
Alpha-Glucosidase Inhibitory Activity
A notable enzymatic activity of this compound is its inhibition of alpha-glucosidase chemfaces.comcapes.gov.br. Alpha-glucosidase is an enzyme involved in carbohydrate digestion and glucose absorption. By inhibiting this enzyme, this compound can modulate glucose metabolism, potentially offering benefits in managing conditions related to carbohydrate metabolism, such as diabetes.
| Enzyme Inhibited | Observed Activity | Reference |
| Alpha-Glucosidase | Inhibitory | chemfaces.comcapes.gov.br |
Ecological and Evolutionary Context of Rosamultic Acid
Role in Plant-Environment Interactions
Plants, as sessile organisms, have evolved to produce a vast and diverse array of secondary metabolites that are pivotal for their survival and interaction with the surrounding environment. nih.gov These compounds are not essential for primary growth but are crucial for defense, communication, and adaptation. earthbuddypet.com Triterpenoids, such as rosamultic acid, are significant components of this chemical arsenal (B13267) and are involved in various ecological interactions. mdpi.comnih.gov Their functions can include acting as defense compounds with antimicrobial or insecticidal properties, and they are part of the plant's response to both biotic and abiotic stresses. nih.govnumberanalytics.com
A primary role of plant secondary metabolites is defense against a wide array of antagonists. nih.gov Triterpenoids are key players in these defense strategies, providing protection against both insect herbivores and microbial pathogens. nih.govnumberanalytics.com These compounds can act as direct defenses by being toxic or acting as feeding deterrents. nih.govmdpi.com For instance, some triterpenoid (B12794562) saponins (B1172615) are known to be toxic to insects and can deter specialist herbivores from feeding. mdpi.com
The defensive properties of triterpenoids often stem from their ability to interact with cellular membranes or from their bitter taste. nih.govmdpi.com In the case of pathogens, triterpenoids can exhibit antimicrobial and antifungal activities, inhibiting the growth and spread of invading microbes. numberanalytics.com The production of these defensive compounds can be constitutive (always present) or induced upon attack, allowing the plant to mount a targeted response. nih.govwikipedia.org
Table 1: General Defense Roles of Plant Triterpenoids
| Defense Mechanism | Description | Examples of Triterpenoid Action |
| Direct Defense | Mechanisms that directly affect the herbivore or pathogen. | Toxicity: Compounds can be poisonous to insects or microbes. mdpi.comAnti-feedant/Deterrence: Bitter taste or other properties discourage feeding. nih.govmdpi.comAntimicrobial/Antifungal: Inhibition of pathogen growth. numberanalytics.com |
| Indirect Defense | Mechanisms that attract natural enemies of herbivores. | Attraction of predators or parasitoids of the attacking herbivore (though less commonly attributed to non-volatile triterpenoids). |
| Physical Defense Precursors | Contribution to physical barriers. | Triterpenoids can be components of leaf waxes and cuticles, which act as a physical barrier against pathogens and insects. nih.gov |
Impact on Plant Secondary Metabolite Diversity and Chemotypes
The vast chemical diversity of secondary metabolites within a single plant species is a well-documented phenomenon. nih.gov This variation is not random; it often results in the formation of distinct chemical profiles known as chemotypes. A chemotype is a chemically distinct entity within a species, characterized by the dominant presence or specific mixture of secondary metabolites. mdpi.comms-editions.cl These variations can be driven by genetic factors, environmental influences, or a combination of both. mdpi.comfrontiersin.org
The biosynthesis of a diverse array of triterpenoids, including this compound, contributes significantly to the chemical diversity observed in plants like Rosa rugosa. mdpi.com The presence and relative abundance of specific triterpenoids can define a particular chemotype. For example, in the medicinal tea tree (Melaleuca alternifolia), different chemotypes are characterized by their dominant terpene compounds, and this variation is linked to specific terpene synthase enzymes. researchgate.net Similarly, the specific blend of triterpenoids, including this compound, asiatic acid, and others in a Rosa plant, constitutes its unique chemical signature. mdpi.com
The existence of different chemotypes within a plant population can have significant ecological consequences. It can influence interactions with herbivores and pathogens, as some may be adapted to feed on or infect only specific chemotypes. nih.gov This chemical diversity can be seen as an evolutionary strategy to defend against a broader range of enemies. The study of compounds like this compound helps in the characterization of these chemotypes and in understanding the genetic and environmental factors that lead to such chemical polymorphism. frontiersin.org
Table 2: Factors Influencing Plant Chemotypes
| Factor | Influence on Chemotype | Reference |
| Genetic Factors | The genetic makeup of a plant determines the enzymes available for synthesizing specific secondary metabolites. Different alleles of biosynthetic genes can lead to different chemical profiles. | frontiersin.orgresearchgate.net |
| Environmental Factors | Abiotic stresses such as temperature, water availability, and light intensity can alter the production and accumulation of secondary metabolites, leading to quantitative or even qualitative changes in the chemotype. | mdpi.comnih.gov |
| Developmental Stage | The chemical profile of a plant can change as it grows and develops, with different compounds being produced in young versus mature tissues. | mdpi.comms-editions.cl |
| Herbivore/Pathogen Pressure | The presence of enemies can induce the production of specific defensive compounds, altering the plant's chemical profile. | frontiersin.org |
Influence on Plant Organoleptic Properties and Ripening Processes
The organoleptic properties of a fruit—its taste, aroma, and texture—are largely determined by its chemical composition. horticultureresearch.net The process of fruit ripening involves a complex and genetically programmed series of biochemical changes, including the breakdown of starches into sugars, a reduction in acids, and the synthesis of a wide array of secondary metabolites that contribute to flavor and aroma. dreamfoodscaribe.comumd.edu
Triterpenoids can influence the organoleptic properties of plant tissues, often by contributing a bitter taste, which is a defense mechanism to deter herbivores. mdpi.com The accumulation and modification of various secondary metabolites, including terpenoids, during ripening can therefore significantly alter a fruit's flavor profile. cirad.fr
Table 3: Chemical Changes During Fruit Ripening Affecting Organoleptic Properties
| Chemical Change | Impact on Organoleptic Properties | Reference |
| Starch to Sugar Conversion | Increases sweetness. | dreamfoodscaribe.com |
| Decrease in Organic Acids | Reduces sourness and softens the taste. | dreamfoodscaribe.comumd.edu |
| Cell Wall Degradation | Leads to softening of the fruit texture. | dreamfoodscaribe.com |
| Synthesis of Volatiles | Development of characteristic aroma. | umd.edu |
| Accumulation of Secondary Metabolites (e.g., Phenolics, Terpenoids) | Can contribute to bitterness, astringency, and overall flavor complexity. | mdpi.com |
Future Research Directions and Translational Potential for Rosamultic Acid
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of triterpenoids like rosamultic acid is a complex process originating from the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Future research must focus on identifying the specific enzymes that catalyze the unique steps in the formation of this compound. This involves the characterization of key enzymes such as terpene synthases, which form the initial carbon skeleton, and cytochrome P450 monooxygenases, which are responsible for subsequent oxidative modifications.
Furthermore, understanding the regulatory networks that control the production of this compound is crucial. Gene expression in metabolic pathways is often controlled by a complex interplay of transcription factors, metabolites, and enzymes. nih.gov In plants, transcription factor families such as AP2/ERF and WRKY are known to regulate the biosynthesis of various terpenoids by fine-tuning the expression of rate-limiting enzyme genes. researchgate.net For instance, in the context of flavonoid biosynthesis in Rosa roxburghii, specific transcription factors were identified as hub genes that significantly correlated with the accumulation of these compounds. mdpi.com A similar approach is needed to uncover the transcription factors that activate or repress genes in the this compound pathway.
Another layer of control involves feedback regulation, where the end-product of a pathway inhibits the activity of an early enzyme in the chain, thus maintaining metabolic homeostasis. nih.govresearchgate.net Identifying these feedback loops is essential for a complete understanding and for any future efforts in metabolic engineering to enhance this compound yield.
Table 1: Key Areas for Biosynthetic Pathway Research
| Research Area | Objective | Potential Methods |
|---|---|---|
| Enzyme Discovery | Identify and characterize the specific terpene synthases and cytochrome P450s involved in this compound biosynthesis. | Gene cloning, heterologous expression in microbial systems, in vitro enzyme assays. |
| Regulatory Network Analysis | Uncover the transcription factors and signaling pathways that control the expression of biosynthetic genes. | Yeast one-hybrid (Y1H) screening, electrophoretic mobility shift assays (EMSA), ChIP-sequencing. |
| Feedback Loop Identification | Determine if this compound or its intermediates regulate their own production through feedback inhibition. | Allosteric enzyme kinetics, in vitro assays with purified enzymes and pathway intermediates. |
Advanced Structure-Activity Relationship Studies through Analogue Synthesis
While this compound has demonstrated biological activities, its full therapeutic potential may be enhanced through chemical modification. Advanced structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into which chemical moieties of a molecule are essential for its biological effects. nih.gov For this compound, this involves the strategic synthesis of a library of analogues where specific functional groups are altered. rsc.orgnih.gov
The process begins with the total synthesis of this compound, which then serves as a scaffold. Modifications could include esterification or amidation of the carboxylic acid group, alteration of the hydroxyl groups, or changes to the pentacyclic triterpenoid (B12794562) core. For example, studies on other complex natural products have shown that even minor changes, such as the removal of a methyl group or the reduction of a double bond, can lead to significant changes in cellular activity and target-binding affinity. chemrxiv.org Each synthesized analogue would then be systematically evaluated in biological assays to correlate structural changes with functional outcomes. This iterative process of design, synthesis, and testing can lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Table 2: Potential Analogues for SAR Studies of this compound
| Modification Site | Type of Analogue | Rationale |
|---|---|---|
| Carboxylic Acid (C-28) | Methyl ester, amides | Investigate the importance of the acidic proton and charge for activity. |
| Hydroxyl Groups (C-2, C-3, C-19) | Acetylated esters, ethers | Determine the role of hydrogen bond donating/accepting capabilities. |
| Triterpene Skeleton | Demethylated analogues | Assess the contribution of specific methyl groups to target binding. |
| A-ring | Oxidized or reduced analogues | Explore the impact of ring conformation and stereochemistry on activity. |
Exploration of Undiscovered Biological Activities and Molecular Targets
The known biological profile of this compound is primarily centered on its antiproliferative effects. Research has shown it can induce apoptosis, cell cycle arrest, and inhibit cell migration in human gastric cancer cells. researchgate.net Additionally, it has exhibited modest anticancer activities against certain liver and cervical cancer cell lines. researchgate.net However, given that plants often produce triterpenoids as multi-purpose defensive agents, it is highly probable that this compound possesses other biological activities that remain undiscovered.
Future investigations should systematically screen this compound against a broad range of biological targets. Based on the activities of other compounds from the Rosa genus, which possess anti-inflammatory, antioxidant, and analgesic properties, these are logical areas to explore for this compound. researchgate.net Furthermore, its potential as an antimicrobial or antiviral agent warrants investigation.
Crucially, even for its known anticancer effects, the precise molecular targets remain to be fully elucidated. Identifying the specific proteins or cellular pathways that this compound directly interacts with is a critical next step. nih.gov Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and computational docking studies can be employed to pinpoint these targets, providing a mechanistic foundation for its observed activities and guiding the development of more targeted therapies.
Integration of Multi-Omics Approaches for Systems-Level Understanding
To gain a holistic view of the role and regulation of this compound, future research should integrate multi-omics approaches. thermofisher.commdpi.com This strategy combines data from various molecular layers—such as the transcriptome (all RNA transcripts) and the metabolome (all small-molecule metabolites)—to build a comprehensive picture of a biological system. mdpi.com By analyzing these datasets in concert, researchers can uncover complex interactions and regulatory networks that would be missed by single-omics analyses. metwarebio.com
For this compound, an integrated transcriptomics and metabolomics study could be particularly insightful. By comparing plant tissues or species that produce high versus low levels of this compound, transcriptomics can reveal which biosynthetic genes and transcription factors are upregulated in high-producing specimens. mdpi.com Simultaneously, metabolomics can identify other metabolites whose levels correlate with this compound, suggesting they are part of the same or related biochemical pathways.
This systems-level understanding can accelerate the discovery of biosynthetic pathway components and reveal how the production of this compound is coordinated with the broader metabolic state of the plant. metwarebio.com This knowledge is invaluable for both fundamental plant science and for developing biotechnological strategies to increase its production.
| Integrative Analysis | Correlation networks | Building models of the regulatory and metabolic networks governing this compound biosynthesis and its physiological role. metwarebio.com |
Investigation of Ecological Significance in Underexplored Plant Species
This compound is a natural product found in species like Rosa multiflora. Triterpenes in plants are often synthesized as a defense mechanism against external pressures. researchgate.net They can act as deterrents to herbivores or as antimicrobial agents against pathogenic fungi and bacteria. For example, extracts from Rosa multiflora, which contain polyphenols and terpenoids, have demonstrated significant in vitro anthelmintic (anti-parasitic) activity. researchgate.net
The specific ecological role of this compound, however, is not well understood. Future research should investigate its function within its native plant species and explore its presence in other, less-studied plants. This could involve quantifying the concentration of this compound in plant tissues in response to various ecological triggers, such as herbivory or pathogen attack. Bioassays could then be conducted to directly test the effect of purified this compound on relevant insects, microbes, or even competing plants (allelopathy). Uncovering its ecological significance would not only provide fundamental biological insights but could also open up new applications in agriculture, for instance, as a natural pest control agent.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isopentenyl diphosphate (IPP) |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Rosamultic acid in laboratory settings?
- Methodology : Synthesis typically involves extraction from natural sources (e.g., Rosa species) using solvent partitioning or chromatographic techniques. Characterization requires a combination of NMR (¹H, ¹³C) for structural elucidation, HPLC-MS for purity assessment, and IR spectroscopy for functional group identification. Ensure purity validation via melting point analysis and elemental composition verification .
- Experimental Design : Include controls such as reference standards for spectral comparisons and replicate analyses to confirm reproducibility. For novel derivatives, provide crystallographic data or X-ray diffraction results if available .
Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?
- Methodology : Use response surface methodology (RSM) to evaluate variables (e.g., solvent polarity, temperature, extraction time). Validate via UV-Vis spectrophotometry or HPLC quantification against a calibration curve. Compare efficiency of Soxhlet vs. ultrasound-assisted extraction .
- Data Analysis : Perform ANOVA to identify significant factors affecting yield. Report confidence intervals (e.g., 95%) and limit of detection (LOD) for analytical methods .
Q. What are the standard bioassays for evaluating the biological activity of this compound?
- Methodology : For antioxidant activity, use DPPH/ABTS radical scavenging assays with Trolox as a positive control. For antimicrobial studies, employ broth microdilution (MIC/MBC) protocols per CLSI guidelines. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule out non-specific effects .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action across studies be systematically resolved?
- Methodology : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from in vitro and in vivo studies. Assess heterogeneity using I² statistics and subgroup analyses (e.g., dosage ranges, model organisms). Validate hypotheses via knock-out/knock-in models or molecular docking simulations .
- Data Interpretation : Distinguish between concentration-dependent effects and assay-specific artifacts. For example, discrepancies in antioxidant activity may arise from differences in radical generation methods (e.g., chemical vs. enzymatic) .
Q. What advanced analytical techniques are recommended for elucidating this compound’s pharmacokinetic profile?
- Methodology : Use LC-MS/MS for plasma/tissue distribution studies in animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human absorption. For metabolite identification, employ high-resolution mass spectrometry (HRMS) with isotopic pattern matching .
- Statistical Considerations : Use non-compartmental analysis (NCA) for AUC and half-life calculations. Report variability via geometric mean ratios and 90% confidence intervals .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other phytochemicals?
- Experimental Design : Apply factorial design (e.g., 2×2 matrix) to test combinations. Use isobolographic analysis or Chou-Talalay models to quantify synergy (Combination Index <1). Include mechanistic studies (e.g., gene expression profiling via RNA-seq) to identify pathways .
- Data Validation : Replicate findings in multiple cell lines or animal models. Address confounding variables (e.g., solvent compatibility in combination treatments) .
Methodological Guidelines for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., solvent batch numbers, instrument calibration dates) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
- Conflict Resolution : Pre-register hypotheses and analytical plans on platforms like OSF to mitigate bias. Disclose all funding sources and potential COIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
